8-Chloro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Description
8-Chloro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a polycyclic compound featuring a partially saturated quinoline backbone with a carboxylic acid group at position 4, a chlorine atom at position 8, and methyl groups at positions 1 and 4.
Properties
Molecular Formula |
C12H12ClNO3 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
8-chloro-1,4-dimethyl-2-oxo-3H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H12ClNO3/c1-12(11(16)17)6-9(15)14(2)10-7(12)4-3-5-8(10)13/h3-5H,6H2,1-2H3,(H,16,17) |
InChI Key |
OJOMPAKPBFRDRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C2=C1C=CC=C2Cl)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Precursor Design
The foundational approach to constructing the tetrahydroquinoline core relies on cyclization of anthranilic acid derivatives. A critical step involves introducing the chlorine atom at position 8 through electrophilic substitution. Phosphorus oxychloride (POCl₃) serves as both a chlorinating agent and a cyclization catalyst. The reaction typically proceeds under reflux in dimethylformamide (DMF), where POCl₃ activates the carbonyl group, facilitating intramolecular attack by the amine functionality.
Key intermediates include 1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, which undergoes chlorination at elevated temperatures (100–120°C). The use of DMF as a solvent enhances reaction kinetics by stabilizing charged intermediates through polar interactions.
Optimization Parameters
- Stoichiometry : A molar ratio of 1:1.2 (precursor:POCl₃) minimizes over-chlorination byproducts. Excess POCl₃ leads to di- or tri-chlorinated derivatives, complicating purification.
- Atmosphere : Inert conditions (argon or nitrogen) prevent oxidation of the tetrahydroquinoline ring, which is susceptible to dehydrogenation under aerobic conditions.
- Monitoring : Thin-layer chromatography (TLC) with UV detection or high-performance liquid chromatography (HPLC) ensures real-time tracking of intermediate conversion.
Post-reaction workup involves quenching with ice-cwater, followed by extraction with ethyl acetate. The crude product is purified via recrystallization from pyridine or methanol, yielding the target compound with >85% purity.
Patent-Based Synthesis via Sequential Alkylation and Acidification
Stepwise Procedure
A patented method outlines the synthesis of analogous tetrahydroquinoline-carboxylic acids through sequential alkylation and cyclization. For 8-chloro derivatives, the protocol involves:
- Alkylation : Treating 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with methyl iodide in the presence of potassium carbonate.
- Cyclization : Heating the alkylated intermediate with sodium acetate in DMF at 150°C for 3 hours to induce ring closure.
- Purification : Acidification of the reaction mixture with hydrochloric acid precipitates the product, which is filtered and recrystallized from ethanol.
Challenges and Solutions
- Solvent Selection : DMF’s high boiling point (153°C) enables prolonged heating without solvent evaporation, but its residual presence complicates purification. Alternatives like dimethyl sulfoxide (DMSO) reduce side reactions but lower yields.
- Byproduct Formation : Over-alkylation at position 1 is mitigated by controlling methyl iodide stoichiometry (1.1 equivalents).
Oxamic Acid-Mediated Synthesis Under Thermal and Photocatalytic Conditions
Thermal Approach
A novel route utilizes oxamic acids as bifunctional precursors, combining cyclization and decarboxylation in a single pot. The process involves:
- Condensation : Reacting methyl 2-((4-chlorophenyl)(methyl)amino)-2-oxoacetate with acrylic acid in acetonitrile/water.
- Oxidation : Adding silver nitrate (AgNO₃) and potassium persulfate (K₂S₂O₈) initiates radical-based cyclization at reflux (80°C).
This method achieves 70–75% yield, with the quinoline ring forming via a six-membered transition state stabilized by Ag⁺ ions.
Photocatalytic Optimization
Replacing thermal energy with visible light (450 nm) and 4-CzIPN as a photocatalyst enhances atom economy. The light-mediated pathway proceeds at room temperature over 48 hours, reducing energy consumption but requiring longer reaction times.
Lactamization of 8-Amino Derivatives
Polyphosphoric Acid (PPA)-Catalyzed Cyclization
Lactamization of 8-amino-1,4-dimethyl-1,2,3,4-tetrahydroquinoline precursors using PPA at 120°C produces the target compound via intramolecular amide bond formation. The reaction is quenched with sodium bicarbonate, and the product is extracted into dichloromethane.
Stereochemical Considerations
X-ray crystallography confirms that the methyl group at position 4 adopts an equatorial conformation, minimizing steric hindrance with the carboxylic acid substituent.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Catalyst | Purity (%) |
|---|---|---|---|---|
| POCl₃ Cyclization | 78–82 | 4–6 hours | POCl₃ | 85–90 |
| Patent-Based Alkylation | 65–70 | 3 hours | NaOAc | 80–85 |
| Oxamic Acid (Thermal) | 70–75 | 18 hours | AgNO₃ | 88–92 |
| Oxamic Acid (Light) | 68–72 | 48 hours | 4-CzIPN | 90–94 |
Chemical Reactions Analysis
Carboxylic Acid Group
-
Amide Formation : The carboxylic acid can react with amines to form amides using coupling agents like HBTU or DCC, as demonstrated in similar quinoline derivatives . For example, treatment with an amine (e.g., cyclopropylamine) in the presence of HBTU and DIEA in DMF yields amide derivatives.
-
Esterification : Conversion to esters (e.g., ethyl esters) is achievable via reaction with alcohols under acidic conditions, as seen in quinoline ester synthesis .
-
Decarboxylation : Potential decarboxylation under thermal conditions, though not explicitly reported for this compound.
Ketone Group (2-Oxo)
-
Reduction : The ketone can be reduced to a secondary alcohol using reagents like NaBH4 or catalytic hydrogenation, as observed in tetrahydroquinoline syntheses .
Formation of the Tetrahydroquinoline Core
-
Cyclization Reactions : The tetrahydroquinoline ring system is typically formed via cyclization of amino acids or amino ketones. For example, reductive amination of aldehydes with amines followed by cyclization yields tetrahydroquinolines .
-
Alkylation : Introduction of methyl groups at positions 1 and 4 likely involves N-alkylation using alkyl halides (e.g., methyl iodide) and bases like NaH in DMF .
Key Reaction Conditions (Analogous Systems)
Pharmacological and Structural Insights
-
Structure-Affinity Relationships : Substitution patterns (e.g., chloro groups) influence biological activity. For instance, chloro derivatives of quinolines exhibit varied affinities for cannabinoid receptors .
-
Solubility and Stability : The carboxylic acid group may impact aqueous solubility, while the methyl groups enhance lipophilicity.
Scientific Research Applications
8-Chloro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 8-Chloro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The compound’s unique profile can be contextualized against several analogues (Table 1):
Table 1: Key Structural Analogues and Substituent Differences
Key Observations:
- Chlorine vs.
- Positional Isomerism: The carboxylic acid group at C4 (target) vs. For example, C3-COOH analogues often exhibit stronger intermolecular interactions in crystal lattices, influencing solubility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
The hydrochloride salt form (e.g., ) significantly enhances water solubility compared to the free acid form of the target compound .
Biological Activity
Introduction
8-Chloro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 239.68 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of bacterial cell wall synthesis.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. Notably:
- Mechanism of Action : The compound has been found to induce apoptosis in cancer cells through the activation of caspase pathways. It also inhibits key signaling pathways involved in cell proliferation.
- Case Study : A study conducted on human breast cancer cell lines demonstrated a dose-dependent reduction in cell viability upon treatment with the compound (IC50 value reported at 25 µM) .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases:
- Mechanism : The compound appears to reduce oxidative stress and inflammation in neuronal cells.
- Case Study : In a mouse model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation .
Potential Therapeutic Uses
Based on its biological activities, this compound may have several therapeutic applications:
- Antibacterial Agent : Development as a new class of antibiotics.
- Cancer Therapy : Potential use as an adjunct treatment in oncology.
- Neuroprotective Agent : Exploration for use in treating neurodegenerative disorders.
Q & A
Q. Experimental Design :
- Perform MIC assays against Gram-positive/negative strains.
- Use molecular docking (e.g., AutoDock Vina) to simulate binding to gyrase active sites .
Advanced: How can researchers optimize purity and stability during storage?
Methodological Answer:
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to remove byproducts (e.g., unreacted nitro precursors) .
- Stability Testing : Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
